
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzopyrylium core, substituted with butylamino and methoxyphenyl groups, and is stabilized by a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized to form the benzopyrylium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrylium derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxyphenyl)trifluoroborate
- 4-Methoxyphenyl trifluoromethanesulfonate
- Tertiary butyl esters
Uniqueness
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
CAS No. |
30411-66-6 |
|---|---|
Molecular Formula |
C20H22BF4NO2 |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
butyl-[2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H21NO2.BF4/c1-3-4-13-21-18-14-20(15-9-11-16(22-2)12-10-15)23-19-8-6-5-7-17(18)19;2-1(3,4)5/h5-12,14H,3-4,13H2,1-2H3;/q;-1/p+1 |
InChI Key |
YNZAPEKUQACJGO-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH+]=C1C=C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



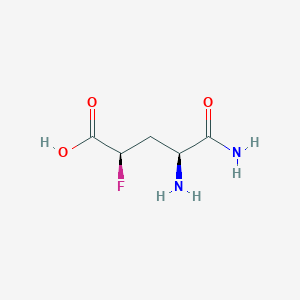
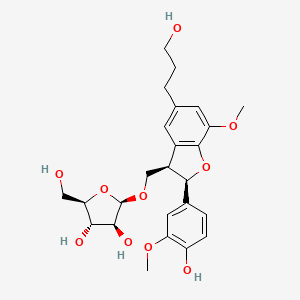
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
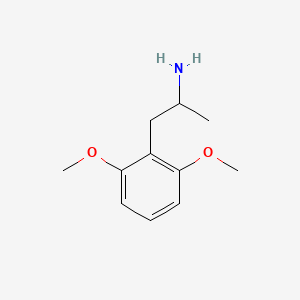
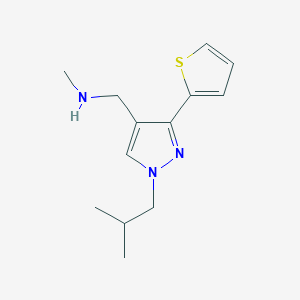
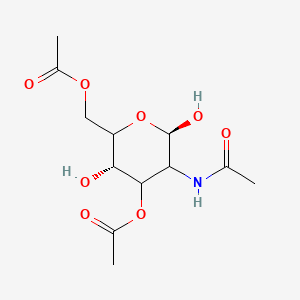

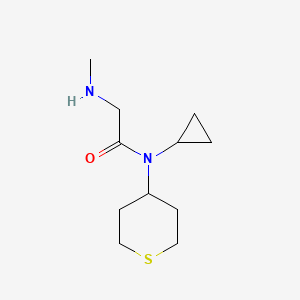
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
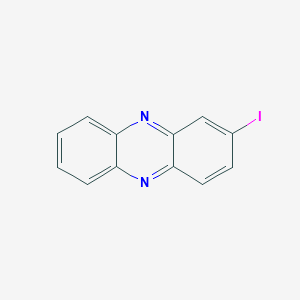


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
